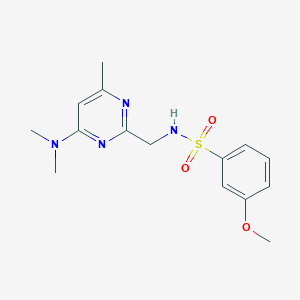

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-11-8-15(19(2)3)18-14(17-11)10-16-23(20,21)13-7-5-6-12(9-13)22-4/h5-9,16H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIUPODAGAQMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and methyl groups. The final step involves the sulfonation of the benzene ring and the attachment of the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and enzyme interactions.

Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases due to its pharmacological properties.

Industry: It can be used in the development of new materials, such as polymers and coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfonamides, such as:

- N-(4-(dimethylamino)pyrimidin-2-yl)-3-methoxybenzenesulfonamide

- N-(6-methylpyrimidin-2-yl)-3-methoxybenzenesulfonamide

- N-(4-(dimethylamino)-6-methylpyrimidin-2-yl)-benzenesulfonamide

Uniqueness

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide is a complex organic compound with potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a methoxybenzenesulfonamide moiety . Its molecular formula is CHNOS, with a molecular weight of approximately 318.39 g/mol. The structural characteristics suggest potential interactions with biological targets through hydrogen bonding and π-π stacking.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Interaction : It can interact with various receptors, modulating their activity.

- Cellular Uptake : The dimethylamino group enhances solubility, facilitating cellular uptake.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis, as evidenced by increased caspase activity.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 20 |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.

- Cancer Treatment Research : In a study published in Cancer Letters, researchers found that the compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting its potential as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of this sulfonamide derivative?

- The synthesis requires precise control of temperature , pH , and reagent stoichiometry to minimize side reactions and maximize yield. For example, sulfonamide formation often involves coupling reactions under anhydrous conditions, with pyridine or DMAP (4-dimethylaminopyridine) as catalysts to enhance nucleophilic substitution efficiency . Post-synthesis purification via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) and recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents (e.g., dimethylamino and methoxy groups) and confirms regiochemistry. For instance, the methoxy group at the benzenesulfonamide moiety shows a singlet near δ 3.8 ppm in 1H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C15H21N4O3S, exact mass: 353.13 g/mol).

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the pyrimidinylmethyl and sulfonamide groups .

Q. How can solubility and stability be systematically assessed for this compound?

- Solubility : Test in solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis. The methoxy group enhances hydrophilicity, but the dimethylamino-pyrimidine core may reduce aqueous solubility .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Sulfonamides are prone to hydrolysis under acidic/basic conditions, forming sulfonic acid derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data in receptor-binding studies be resolved?

- Contradictions often arise from methodological differences (e.g., receptor source, assay conditions). For example:

- Receptor Heterogeneity : Use standardized cell lines (e.g., HEK293 with stable receptor expression) to minimize variability .

- Data Normalization : Apply meta-analysis frameworks (e.g., Z-score normalization) to reconcile results from divergent assays .

- Dose-Response Validation : Compare EC50/IC50 values across multiple studies to identify outliers .

Q. What mechanistic approaches are suitable for studying its enzyme inhibition properties?

- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Ki) against target enzymes (e.g., carbonic anhydrase or kinases).

- Molecular Dynamics (MD) Simulations : Model interactions between the dimethylamino-pyrimidine moiety and enzyme active sites to predict binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. How can computational modeling address discrepancies in metabolic stability predictions?

- Hybrid QSAR/Machine Learning : Train models on datasets incorporating hepatic microsomal stability data and physicochemical descriptors (e.g., logP, topological polar surface area).

- Docking Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots. The methoxy group may reduce oxidative metabolism compared to trifluoromethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.